2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used for the treatment of postoperative ileus, a temporary impairment of bowel function following surgery . This compound does not penetrate the central nervous system and acts as a peripheral antagonist, inhibiting the adverse effects of opioids on the gastrointestinal system without affecting their analgesic properties .
Preparation Methods
The synthesis of 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate involves several stepsThe reaction conditions typically involve the use of solvents like DMSO and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include solvents like DMSO, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor antagonists.
Biology: Research on its interaction with biological systems helps in understanding opioid receptor mechanisms.
Industry: It is used in the pharmaceutical industry for the development of drugs targeting opioid receptors.
Mechanism of Action
The mechanism of action of 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as a peripheral antagonist, it inhibits the negative effects of opioids on the gastrointestinal system without affecting their central analgesic effects . This selective action is due to its inability to penetrate the central nervous system.
Comparison with Similar Compounds
Similar compounds to 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate include other μ-opioid receptor antagonists such as methylnaltrexone and naloxegol. this compound is unique in its selective peripheral action and its specific application in treating postoperative ileus .
Properties
Molecular Formula |
C25H36N2O6 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate |
InChI |
InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2/t18?,20?,25-;;/m1../s1 |
InChI Key |
USPVLEIQIUNQGE-MNWLMJRJSA-N |
Isomeric SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.